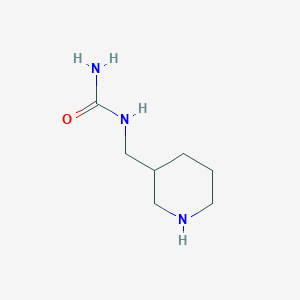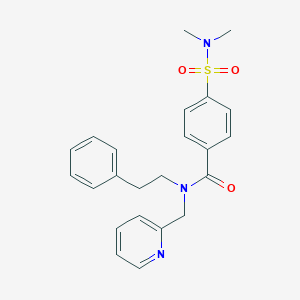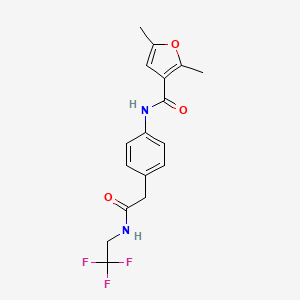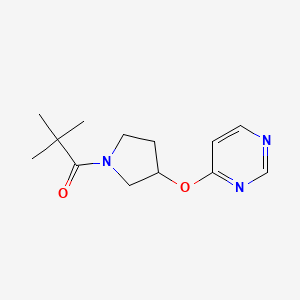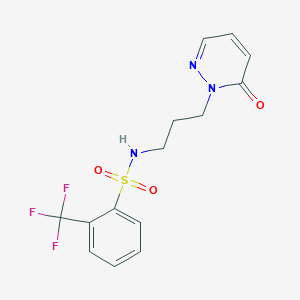![molecular formula C20H18ClN3O3 B2730377 1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946243-70-5](/img/structure/B2730377.png)
1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is also known as CEP-9722 and is a pyrrolidinone derivative. It has been studied extensively for its unique properties and potential applications in the field of medicine and research.
Applications De Recherche Scientifique
Apoptosis Induction and Anticancer Activity
One significant area of research has been the exploration of 1,2,4-oxadiazole derivatives as apoptosis inducers and potential anticancer agents. Studies have identified compounds within this class that exhibit good activity against several cancer cell lines, including breast and colorectal cancers, through mechanisms involving cell cycle arrest and apoptosis induction. These compounds have been shown to target specific proteins related to cancer cell survival, highlighting their potential as anticancer agents (Han-Zhong Zhang et al., 2005).
Fluorescent pH Sensors
Another research application involves the development of fluorescent pH sensors. Certain heteroatom-containing organic fluorophores within this chemical class demonstrate unique properties, such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), which are tunable and enable their use as pH sensors in both solution and solid states. These compounds can reversibly switch their emission properties in response to protonation and deprotonation, making them useful for detecting acidic and basic environments (Zhiyong Yang et al., 2013).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of various pyrrolidinone derivatives, including those with hydrazone, azole, triazine, and semi- and thiosemicarbazide moieties. These studies provide insight into the synthetic routes and chemical properties of these compounds, contributing to a broader understanding of their potential applications in medicinal chemistry and material science (E. Urbonavičiūtė et al., 2014).
Hypocholesterolemic Activities
Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their hypocholesterolemic activities. Research in this area aims to identify compounds that can effectively reduce cholesterol levels, offering potential therapeutic avenues for managing hypercholesterolemia (S. Yurugi et al., 1973).
Antibacterial and Anti-Inflammatory Agents
Microwave-assisted synthesis has facilitated the development of novel pyrazoline derivatives incorporating the 1,2,4-oxadiazole moiety, with significant anti-inflammatory and antibacterial properties. This approach highlights the versatility of these compounds in pharmaceutical development, offering a rapid and efficient method for producing biologically active molecules (P. Ravula et al., 2016).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-26-17-8-6-13(7-9-17)19-22-20(27-23-19)14-10-18(25)24(12-14)16-5-3-4-15(21)11-16/h3-9,11,14H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMMFDOQBIFXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2730297.png)
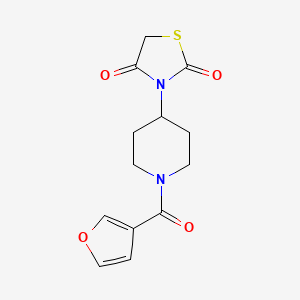
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2730300.png)
![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2730302.png)
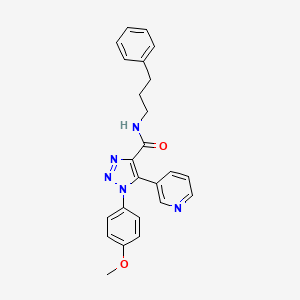
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)

